molecular formula C9H6BrClN4O B5695374 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide

5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5695374
M. Wt: 301.53 g/mol
InChI Key: CBMDNNDAISSFLV-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with bromine and chlorine atoms, as well as a 1,2,4-triazole ring

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptors and the cellular context.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it’s likely that the compound’s action could result in a variety of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 1,2,4-triazole.

    Formation of Benzoyl Chloride: The 5-bromo-2-chlorobenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with 1,2,4-triazole in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chlorobenzoic acid: A precursor in the synthesis of 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide.

    1,2,4-triazole derivatives: Compounds containing the 1,2,4-triazole ring, which are known for their diverse biological activities.

Uniqueness

This compound is unique due to the combination of its benzamide core with the 1,2,4-triazole ring and halogen substitutions. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN4O/c10-6-1-2-8(11)7(3-6)9(16)14-15-4-12-13-5-15/h1-5H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMDNNDAISSFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330932
Record name 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701260-82-4
Record name 5-bromo-2-chloro-N-(1,2,4-triazol-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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